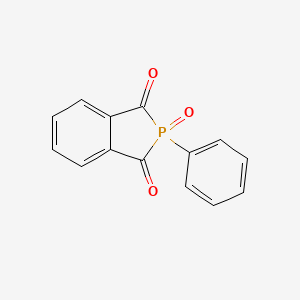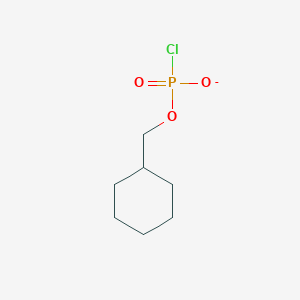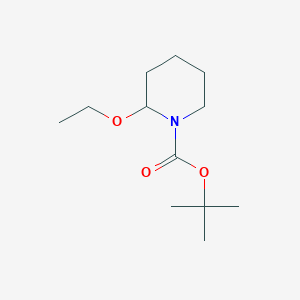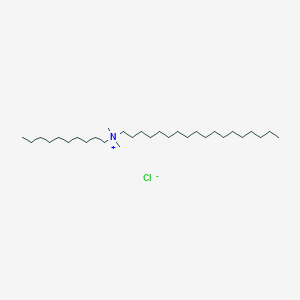![molecular formula C13H18Se2 B14304732 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 116072-89-0](/img/structure/B14304732.png)
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is a unique organoselenium compound characterized by its bicyclic structure containing selenium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with selenium reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields selenoxides, while reduction can regenerate the original selenide compound.
Aplicaciones Científicas De Investigación
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in developing drugs with antioxidant or anticancer properties.
Industry: It is explored for its potential in materials science, including the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene involves its interaction with biological molecules and cellular pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains nitrogen atoms instead of selenium and has different chemical properties and applications.
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains sulfur atoms and exhibits distinct reactivity and uses.
Uniqueness
3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is unique due to its selenium content, which imparts specific redox properties and potential biological activities not found in its sulfur or nitrogen analogs
Propiedades
Número CAS |
116072-89-0 |
|---|---|
Fórmula molecular |
C13H18Se2 |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
3,9-diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C13H18Se2/c1-2-7-14-10-12-5-4-6-13(9-12)11-15-8-3-1/h4-6,9H,1-3,7-8,10-11H2 |
Clave InChI |
SARIILXSRZOQQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC[Se]CC2=CC(=CC=C2)C[Se]CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)

![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)



![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
